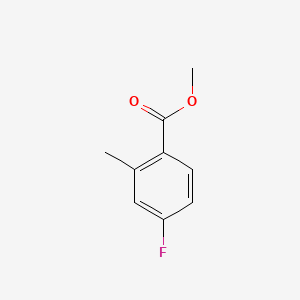

Methyl 4-fluoro-2-methylbenzoate

Descripción general

Descripción

Methyl 4-fluoro-2-methylbenzoate is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anaerobic Degradation Studies

Research has revealed that certain fluorinated compounds, like 6-fluoro-3-methylphenol, can be used to study the anaerobic degradation processes in sewage sludge. This approach helps in understanding the breakdown of complex organic compounds, leading to the accumulation of simpler substances such as 4-hydroxy-2-methylbenzoic acid. This kind of research is crucial in environmental microbiology and waste management (Londry & Fedorak, 1993).

Pharmaceutical Analysis and Preservation

Methyl 4-hydroxybenzoate, also known as methyl paraben, is closely related to Methyl 4-fluoro-2-methylbenzoate. It's widely used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. Research has been conducted on its crystal structure and chemical properties, which are essential for ensuring the safety and efficacy of these products (Sharfalddin et al., 2020).

Synthesis and Chemical Transformation Studies

Synthetic procedures for related compounds, such as 4-amino-2-fluoro-N-methyl-benzamide, have been developed. These methods are significant for creating intermediates used in various chemical and pharmaceutical processes (Xu et al., 2013).

Imaging and Diagnostic Applications

Fluorinated compounds like those derived from this compound are being explored in the field of imaging. For instance, carbon-11 labeled fluorinated 2-arylbenzothiazoles are potential probes for positron emission tomography (PET) to image tyrosine kinase in cancers. This is a step forward in cancer diagnosis and monitoring (Wang et al., 2006).

Novel Fluorogenic Chemosensors

Developments in chemical sensors have seen the use of methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, which is highly selective and sensitive towards Al3+ ions. This kind of research is vital in environmental monitoring and biomedical applications (Ye et al., 2014).

Electromechanical Studies

The electrochemical reduction of related compounds, such as methylfluorobenzoates, has been studied to understand the mechanisms of C–F bond cleavages. This research contributes to our understanding of electrochemical processes, which is essential in fields like materials science and battery technology (Muthukrishnan & Sangaranarayanan, 2010).

Safety and Hazards

“Methyl 4-fluoro-2-methylbenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Propiedades

IUPAC Name |

methyl 4-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFCTCYDRQFPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381962 | |

| Record name | methyl 4-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174403-69-1 | |

| Record name | methyl 4-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

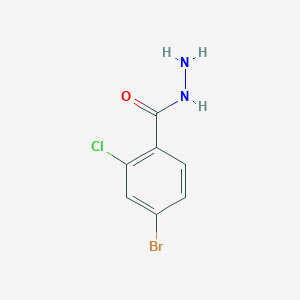

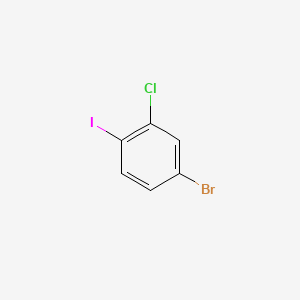

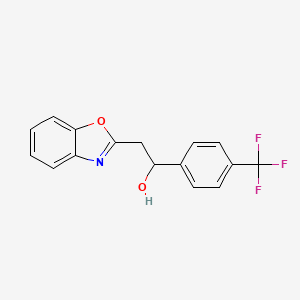

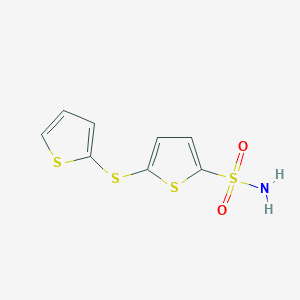

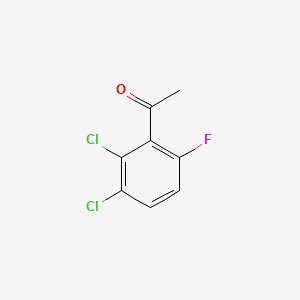

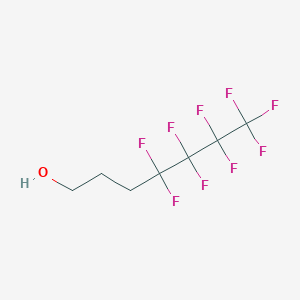

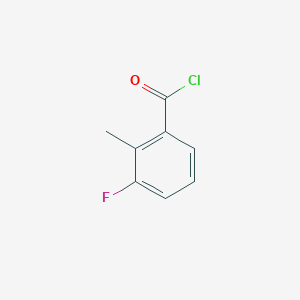

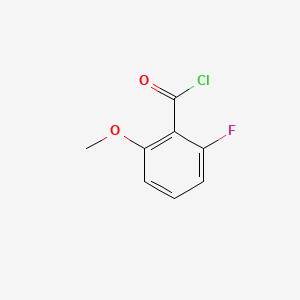

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

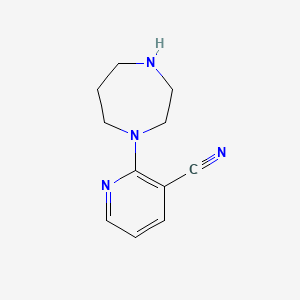

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.